4-Isobutylstyrene

概述

描述

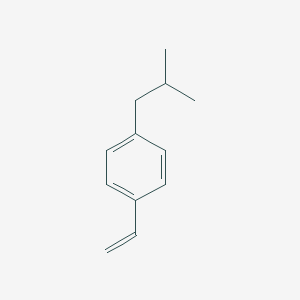

4-Isobutylstyrene, also known as this compound, is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Isobutylstyrene (4-ISB), an aromatic hydrocarbon with the molecular formula C₁₂H₁₆, is a compound that has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of 4-ISB, including its synthesis, mechanisms of action, and potential therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a styrene backbone with an isobutyl group attached at the para position. This unique structure allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.

Synthesis of this compound

Several methods exist for synthesizing 4-ISB, including:

- Catalytic Hydrovinylation : A method that achieves high yields and enantiomeric excess, facilitating the production of derivatives with potential biological activities.

- Ozonolysis : This process can convert 4-ISB into other biologically active compounds, such as ibuprofen.

Analgesic Properties

Research indicates that derivatives of 4-ISB may exhibit biological activities similar to those of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis. Studies have shown that the (S)-enantiomer of ibuprofen is significantly more active than its (R)-counterpart in this regard .

Enzyme Inhibition

4-ISB has been explored as a precursor for boron-functionalized compounds that can inhibit enzymes such as proteasomes and proteases. These compounds have shown promise in cancer treatment by selectively targeting tumor cells . The boron-containing drugs developed from 4-ISB derivatives have demonstrated enhanced potency due to their ability to form stable covalent bonds with active site residues in target enzymes.

Study on Derivatives of this compound

A study highlighted the synthesis of boronic acid derivatives from 4-ISB, which were tested for their enzyme inhibition capabilities. The results indicated that these derivatives could inhibit proteasome activity effectively, suggesting potential applications in cancer therapy .

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Boron-functionalized | Enzyme inhibition | Covalent bond formation with proteasomes |

| This compound | Precursor for NSAIDs | Synthesis of analgesic compounds |

Synthesis and Characterization

In a notable synthesis process involving 4-ISB, researchers achieved a conversion rate of 98% yield with a 96% enantiomeric excess when reacting it with ethylene under specific catalytic conditions. This highlights the compound's utility in producing enantiomerically enriched products that may have enhanced biological activity .

Future Prospects

The biological activity of this compound remains an area ripe for exploration. Further studies are warranted to elucidate its interactions at the molecular level and to assess its potential as a therapeutic agent. The ongoing research into its derivatives may lead to novel applications in drug development, particularly in the realm of anti-inflammatory and anticancer therapies.

科学研究应用

Analgesic Properties

4-Isobutylstyrene is recognized for its potential as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly ibuprofen. Research indicates that derivatives of 4-ISB may exhibit biological activities similar to ibuprofen, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin biosynthesis .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Boron-functionalized | Enzyme inhibition | Covalent bond formation with proteasomes |

| This compound | Precursor for NSAIDs | Synthesis of analgesic compounds |

Enzyme Inhibition

Recent studies have explored the synthesis of boronic acid derivatives from 4-ISB, which have shown promise in inhibiting proteasome activity. This inhibition is significant for cancer treatment as it selectively targets tumor cells. The boron-containing drugs derived from these compounds demonstrate enhanced potency due to their ability to form stable covalent bonds with active site residues in target enzymes.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis, particularly in preparing 2-arylpropionic acids. Notably, it is utilized in synthesizing (R)-ibuprofen through various synthetic routes:

- Suzuki-Miyaura Cross-Coupling : Involves a reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester.

- Nickel-Catalyzed Boracarboxylation : This method yields a boron-functionalized ibuprofen derivative.

- Transformation to Ibuprofen : The boron-containing intermediate can be transformed into (R)-ibuprofen through further reactions .

Polymer Chemistry Applications

This compound is also employed in the preparation of copolymers for various applications, including migration imaging. It can be copolymerized with other monomers to enhance material properties and functionalities .

Table 2: Polymer Applications of this compound

| Application | Description |

|---|---|

| Migration Imaging | Used in copolymer series for imaging applications |

| Synthetic Resins | Enhances weather resistance and stability |

Synthesis and Characterization

A notable study demonstrated a synthesis process involving 4-ISB that achieved a conversion rate of 98% yield with a 96% enantiomeric excess when reacted with ethylene under specific catalytic conditions. This highlights the compound's utility in producing enantiomerically enriched products that may possess enhanced biological activity.

Future Research Directions

The biological activity of this compound remains an area ripe for exploration. Further studies are warranted to elucidate its interactions at the molecular level and assess its potential as a therapeutic agent. Ongoing research into its derivatives may lead to novel applications in drug development, particularly within anti-inflammatory and anticancer therapies.

属性

IUPAC Name |

1-ethenyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979636 | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-56-4 | |

| Record name | p-Isobutylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Isobutylstyrene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in the preparation of 2-arylpropionic acids. One prominent example is its use in synthesizing (R)-ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). [, ] This synthesis involves a multi-step process:

- Suzuki-Miyaura Cross-Coupling: this compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. []

- Nickel-Catalyzed Boracarboxylation: this compound undergoes regioselective boracarboxylation in the presence of a nickel catalyst, carbon dioxide, and a diboron reductant. This reaction yields a boron-functionalized ibuprofen derivative, an α-aryl-β-boryl-propionic acid. []

- Transformation to Ibuprofen: The boron-containing intermediate can be further transformed into (R)-ibuprofen through nickel-catalyzed cross-coupling with isobutylmagnesium bromide, followed by ozonolysis and oxidation. []

Q2: How does the structure of this compound influence its reactivity in asymmetric hydrovinylation reactions?

A2: this compound, classified as a vinylarene, exhibits reactivity in asymmetric hydrovinylation reactions catalyzed by nickel complexes. The presence of the isobutyl group on the aromatic ring influences both reactivity and enantioselectivity. Research has demonstrated that the use of carbohydrate-derived diarylphosphinite ligands, paired with a nickel catalyst and a highly dissociated counterion like [3,5-(CF3)2-C6H3)4B]- or SbF6-, leads to improved selectivity in the hydrovinylation of this compound. [] This suggests that the steric and electronic properties of the ligand system, in conjunction with the substrate structure, play a crucial role in achieving high enantioselectivity during the reaction.

Q3: Beyond ibuprofen synthesis, what other applications utilize this compound?

A4: this compound is also employed in biphasic hydroformylation reactions. [] These reactions typically utilize a rhodium catalyst complexed with a thermoregulated phase-transfer ligand, allowing for efficient catalyst recovery and recycling.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。